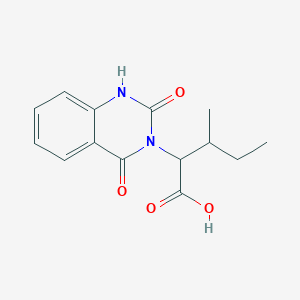

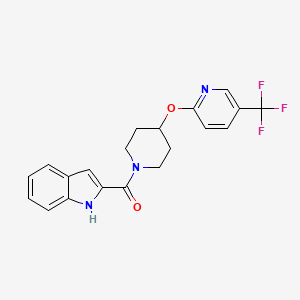

N-(3,4-dimethoxyphenethyl)-3-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethoxyphenethyl)-3-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H29N5O6S and its molecular weight is 551.62. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-3-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-3-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the query compound, were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, showing potential as leads for developing new anticancer agents. Their molecular docking study on ATP binding sites of EGFR-TK and B-RAF kinase highlighted their mechanism of action, inhibiting the growth of cancer cell lines through targeted action against these kinases, similar to known inhibitors like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant and Antimicrobial Activities

Some new thioxoquinazolinone derivatives, which are structurally related, were synthesized and studied for their anticonvulsant and antimicrobial activities. This research adds to the understanding of how structural modifications within quinazolinone derivatives can influence their biological activity, potentially leading to the development of new therapeutic agents for treating convulsions and microbial infections (A. Rajasekaran et al., 2013).

Antioxidant and Anticancer Activity

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related to the query compound, showed significant antioxidant and anticancer activities. This research demonstrates the potential of these compounds to act as therapeutic agents by inhibiting oxidative stress and cancer cell proliferation, indicating the structural basis for their bioactivity and the possibility of further optimization for enhanced efficacy (I. Tumosienė et al., 2020).

Design and Synthesis for Anticonvulsant Evaluation

The design and synthesis of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives utilized a hybrid pharmacophore approach to evaluate their anticonvulsant effects. This innovative approach highlighted the synthesis of compounds with potential antiepileptic benefits, showcasing a methodology for creating new therapeutic agents targeting epilepsy and related disorders (S. Malik et al., 2013).

Mechanism of Action

Target of Action

The specific target of the compound “N-(3,4-dimethoxyphenethyl)-3-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide”, also known as “ChemDiv1_013689”, is currently unknown. This compound belongs to the class of covalent inhibitors , which are known to form a stable, irreversible bond with their target enzyme or receptor .

Mode of Action

Covalent inhibitors, such as ChemDiv1_013689, work by forming a stable, irreversible bond with their target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways .

Biochemical Pathways

Covalent inhibitors in general are known to shut down key molecular pathways by forming a stable, irreversible bond with their target enzyme or receptor .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of ChemDiv1_013689 are currently unknown. Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

The molecular and cellular effects of ChemDiv1_013689’s action are currently unknown due to the lack of information about its specific target. The enduring binding of covalent inhibitors reduces the enzyme’s ability to mutate and develop resistance, a common challenge in the treatment of many diseases, including various cancers and infectious diseases .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-17-14-23(31-38-17)30-25(34)16-39-27-29-20-7-5-4-6-19(20)26(35)32(27)13-11-24(33)28-12-10-18-8-9-21(36-2)22(15-18)37-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,28,33)(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIVTTINXIKAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

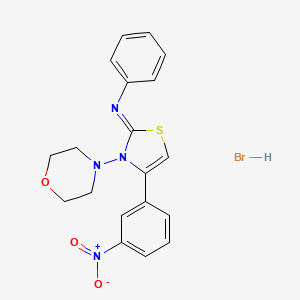

![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)

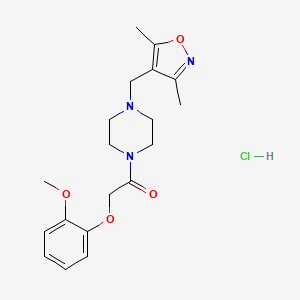

![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)

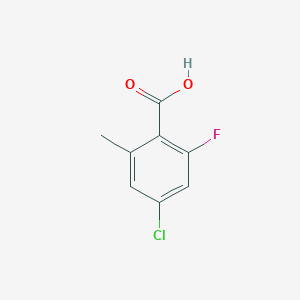

![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)